molecular formula C19H15NO4 B317630 (2-methylquinolin-8-yl) 2,3-dihydro-1,4-benzodioxine-6-carboxylate

(2-methylquinolin-8-yl) 2,3-dihydro-1,4-benzodioxine-6-carboxylate

Cat. No.: B317630
M. Wt: 321.3 g/mol
InChI Key: OGUUUXPDVRKQID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-methylquinolin-8-yl) 2,3-dihydro-1,4-benzodioxine-6-carboxylate is a complex organic compound that features a fused benzodioxine ring system and a quinoline ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methylquinolin-8-yl) 2,3-dihydro-1,4-benzodioxine-6-carboxylate typically involves multiple steps:

    Formation of the Benzodioxine Ring: The initial step involves the cyclization of appropriate precursors to form the benzodioxine ring. This can be achieved through the reaction of catechol derivatives with suitable dihalides under basic conditions.

    Carboxylation: The benzodioxine intermediate is then carboxylated using carbon dioxide in the presence of a strong base, such as sodium hydride, to introduce the carboxylic acid group.

    Esterification: The carboxylic acid is then esterified with 2-methyl-quinolin-8-ol using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final ester product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the ester group using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.

    Substitution: The benzodioxine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the ester.

    Substitution: Nitro or halogenated benzodioxine derivatives.

Scientific Research Applications

(2-methylquinolin-8-yl) 2,3-dihydro-1,4-benzodioxine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2-methylquinolin-8-yl) 2,3-dihydro-1,4-benzodioxine-6-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the ester group can undergo hydrolysis to release active metabolites that further interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid
  • 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid
  • Methyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate

Uniqueness

(2-methylquinolin-8-yl) 2,3-dihydro-1,4-benzodioxine-6-carboxylate is unique due to the presence of both the benzodioxine and quinoline ester functionalities, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C19H15NO4

Molecular Weight

321.3 g/mol

IUPAC Name

(2-methylquinolin-8-yl) 2,3-dihydro-1,4-benzodioxine-6-carboxylate

InChI

InChI=1S/C19H15NO4/c1-12-5-6-13-3-2-4-16(18(13)20-12)24-19(21)14-7-8-15-17(11-14)23-10-9-22-15/h2-8,11H,9-10H2,1H3

InChI Key

OGUUUXPDVRKQID-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC=C2OC(=O)C3=CC4=C(C=C3)OCCO4)C=C1

Canonical SMILES

CC1=NC2=C(C=CC=C2OC(=O)C3=CC4=C(C=C3)OCCO4)C=C1

Origin of Product

United States

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